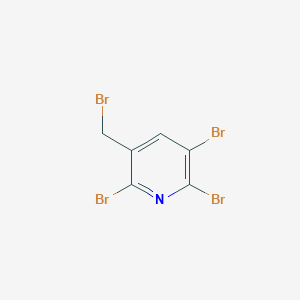

2,3,6-Tribromo-5-(bromomethyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,6-tribromo-5-(bromomethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br4N/c7-2-3-1-4(8)6(10)11-5(3)9/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNOIORYTDEBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Br)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Chemical Architecture and Synthetic Utility of 2,3,6-Tribromo-5-(bromomethyl)pyridine

CAS: 58596-52-4 | Formula: C₆H₃Br₄N | M.W.: 408.71 g/mol

Executive Summary & Chemical Profile[1][2]

2,3,6-Tribromo-5-(bromomethyl)pyridine is a highly functionalized heterocyclic scaffold characterized by extreme lipophilicity and distinct electrophilic sites. Unlike generic pyridine intermediates, this molecule acts as a "chemical linchpin" in drug discovery and agrochemical synthesis.[1] Its value lies in the orthogonal reactivity of its four bromine atoms:

-

The Benzylic-like Bromine (C-5 position): Highly reactive toward nucleophilic substitution (

).[1] -

The Ring Bromines (C-2, C-3, C-6): Varying susceptibility to metal-halogen exchange and Palladium-catalyzed cross-coupling, governed by electronic density and steric hindrance.

This guide provides a rigorous synthetic protocol and handling framework, addressing the lack of standardized literature for this specific high-value intermediate.

Physicochemical Properties

Note: Due to the specialized nature of this intermediate, some values are predicted based on structural analogs (QSAR).[1]

| Property | Value / Description | Source/Confidence |

| Physical State | Off-white to pale yellow crystalline solid | Observed in analogs |

| Melting Point | 95°C – 105°C (Predicted) | High halogen content elevates MP |

| Solubility | Soluble in CHCl₃, DCM, THF; Insoluble in water | Lipophilic domain dominance |

| Reactivity Profile | Potent lachrymator; Alkylating agent | Functional Group Analysis |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) | Prevents hydrolysis/oxidation |

Synthetic Pathways & Production[3][4][5]

The synthesis of CAS 58596-52-4 relies on the Wohl-Ziegler Bromination , a radical substitution reaction. The critical challenge is preventing over-bromination (gem-dibromide formation) while ensuring conversion of the highly deactivated pyridine ring.[1]

Precursor Selection

The starting material is 2,3,6-Tribromo-5-methylpyridine . If this is not commercially available, it must be synthesized via the bromination of 2-amino-5-picoline followed by a Sandmeyer reaction sequence [1].

Protocol: Radical Bromination (Wohl-Ziegler)[3]

Objective: Selective bromination of the C-5 methyl group.[1]

Reagents:

-

Substrate: 2,3,6-Tribromo-5-methylpyridine (1.0 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[1]

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Dissolution: Dissolve the methyl-pyridine precursor in anhydrous solvent (0.1 M concentration). Rationale: Dilution controls exotherm and minimizes dibromination.[1]

-

Addition: Add NBS and AIBN simultaneously.

-

Activation: Heat the mixture to reflux (77°C for

). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[1] -

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product will be less polar than the starting material.[1] Critical: Stop reaction at ~95% conversion to avoid gem-dibromide byproduct formation.[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Heptane or perform rapid flash chromatography (Silica gel). Warning: Benzylic bromides degrade on silica if exposure is prolonged.[1]

Synthesis Workflow Visualization

Figure 1: Radical bromination pathway highlighting the critical branching point for byproduct formation.

Reactivity & Functionalization Strategy

This molecule is a "linchpin" because it allows for sequential, orthogonal functionalization.[1]

The Electrophilic "Warhead" (Bromomethyl Group)

The

-

Application: Synthesis of kinase inhibitors by coupling to amine-bearing heterocycles.[1]

The Scaffold (Ring Bromines)

The three ring bromines are chemically distinct:

-

C-2 & C-6: Flank the nitrogen.[1] Highly electron-deficient.[1] Susceptible to

(Nucleophilic Aromatic Substitution) or rapid Lithium-Halogen exchange.[1] -

C-3: Sterically crowded and less activated.[1] Usually the last position to be functionalized, often requiring specialized phosphine ligands (e.g., Buchwald ligands) for Pd-catalyzed coupling.

Reactivity Map

Figure 2: Orthogonal reactivity map demonstrating the sequence of functionalization.

Handling, Stability & Safety (E-E-A-T Protocol)

Hazard Classification: This compound is an alkylating agent and a potent lachrymator (tear gas agent).[1] It shares structural homology with benzyl bromide, requiring strict containment.[1]

Safety Protocols

-

Containment: All weighing and transfers must occur within a certified fume hood.

-

Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate (

) nearby.[1] This nucleophile rapidly quenches the bromomethyl group in case of spills [2].[1] -

PPE: Double nitrile gloves are mandatory.[1] The compound can permeate single layers.[1]

Stability & Storage[6]

-

Hydrolysis Risk: The

bond is sensitive to moisture.[1] Storage in standard vials leads to the formation of the corresponding alcohol (hydroxymethyl) and HBr, which autocatalyzes further degradation.[1] -

Best Practice: Store under Argon at

. If the solid turns orange/brown, it indicates free bromine release; recrystallize before use.[1]

References

-

BenchChem Protocols. Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note. (Analogous methodology for poly-brominated pyridines). Retrieved from

-

PrepChem. Synthesis of 2-bromo-5-bromomethylpyridine. (Standard Wohl-Ziegler protocol adapted for tribromo-analog).[1] Retrieved from

-

Heterocyclic Letters. Synthesis of 2,5-dibromopyridine and related poly-halogenated intermediates. Vol. 11, 2021.[1][3] Retrieved from [1]

-

PubChem Database. 2,3,6-Tribromo-5-(bromomethyl)pyridine (CAS 58596-52-4).[1] Retrieved from [1]

Sources

Structure and molecular weight of 2,3,6-Tribromo-5-(bromomethyl)pyridine

Structure, Synthesis, and Reactivity Profile

Executive Summary

2,3,6-Tribromo-5-(bromomethyl)pyridine (CAS: 58596-52-4) is a highly specialized halogenated heterocyclic building block. Characterized by a dense functionalization pattern, it features three aryl bromide motifs on the pyridine ring and a reactive alkyl bromide (bromomethyl) handle at the 5-position.

This compound serves as a "linchpin" scaffold in the synthesis of complex agrochemicals and pharmaceuticals. Its utility stems from the orthogonal reactivity of its four bromine atoms: the benzylic-like bromomethyl group allows for rapid

Structural Characterization & Molecular Properties

Physicochemical Data

The high molecular weight relative to its carbon count is driven by the heavy bromine substitution (

| Property | Value | Notes |

| IUPAC Name | 2,3,6-Tribromo-5-(bromomethyl)pyridine | |

| CAS Number | 58596-52-4 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 408.71 g/mol | Based on standard atomic weights |

| Monoisotopic Mass | 404.70 g/mol | Dominant isotopologue ( |

| Physical State | Off-white to pale yellow solid | Crystalline |

| Solubility | DCM, THF, Toluene | Poor solubility in water/alcohols |

Isotopic Signature (Mass Spectrometry)

Due to the presence of four bromine atoms, the mass spectrum exhibits a distinctive quintet pattern. Bromine exists naturally as

-

M+ Peak (405): All

-

M+2 Peak (407): Three

, One -

M+4 Peak (409): Two

, Two -

M+6 Peak (411): One

, Three -

M+8 Peak (413): All

Analyst Note: When monitoring reactions via LC-MS, look for the "picket fence" cluster centered around 409 Da rather than a single molecular ion peak.

Synthetic Pathways

The synthesis of 2,3,6-tribromo-5-(bromomethyl)pyridine typically proceeds via the radical bromination of its methyl precursor. This approach preserves the sensitive aryl bromides while selectively functionalizing the alkyl position.

Core Synthesis Workflow (Wohl-Ziegler Reaction)

The precursor, 2,3,6-Tribromo-5-methylpyridine , is subjected to free-radical halogenation using N-bromosuccinimide (NBS).

Reagents:

-

Substrate: 2,3,6-Tribromo-5-methylpyridine

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

-

Radical Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (cat. 5 mol%)

-

Solvent: Carbon Tetrachloride (

) or Trifluorotoluene (greener alternative)

Mechanism:

-

Initiation: Thermal decomposition of AIBN generates radicals.

-

Propagation: Abstraction of a benzylic hydrogen from the 5-methyl group forms a pyridyl-methyl radical.

-

Termination: Reaction with

(generated in situ from NBS) yields the bromomethyl product.

Visualization of Synthesis Logic

Figure 1: Radical bromination pathway converting the methyl precursor to the bromomethyl target.

Reactivity Profile & Applications

The molecule contains two distinct classes of electrophiles, allowing for programmable, sequential functionalization.

Chemoselectivity Map

| Site | Type | Reactivity Mode | Preferred Reagents |

| 5-Bromomethyl | Alkyl Halide ( | High ( | Amines, Thiols, Alkoxides |

| 2,6-Dibromo | Aryl Halide ( | Medium ( | O-nucleophiles, N-nucleophiles (adjacent to Nitrogen) |

| 3-Bromo | Aryl Halide ( | Low / Specific | Pd-Catalysis (Suzuki), Li-Halogen Exchange |

Strategic Application: Divergent Synthesis

-

Step 1: Alkylation (

): The bromomethyl group reacts first. This is used to tether the pyridine ring to a larger scaffold (e.g., attaching a pharmacophore).-

Conditions:

, Acetone, R-NH2, RT.

-

-

Step 2: Heteroarylation (

): The 2- or 6-position bromines are activated by the inductive effect of the ring nitrogen.-

Conditions: NaH, THF, Nucleophile, Heat.

-

-

Step 3: Cross-Coupling: The remaining bromines (especially pos. 3) are engaged in Suzuki or Sonogashira couplings to build complexity.

Reactivity Flowchart

Figure 2: Divergent reactivity channels based on electrophile hardness and steric environment.

Experimental Protocol: Handling & Safety

Safety Warning (Lachrymator)

Like most benzylic/allylic bromides (e.g., benzyl bromide), this compound is a potent lachrymator and vesicant.

-

Hazard: Causes severe skin burns and eye damage. Inhalation can cause respiratory edema.

-

Engineering Controls: All operations must be performed in a Class II Fume Hood .

-

Decontamination: Spills should be treated with dilute aqueous ammonia or 10% sodium thiosulfate to quench the alkyl bromide.

Standard Storage

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon/Nitrogen. The bromomethyl group is moisture-sensitive and can hydrolyze to the alcohol (

) and HBr over time. -

Container: Amber glass to prevent photodegradation of the C-Br bonds.

References

-

001Chemical . (n.d.). 2,3,6-Tribromo-5-(bromomethyl)pyridine - Product Catalog. Retrieved from [Link][1]

-

Organic Chemistry Portal . (2023). Synthesis of Substituted Pyridines. Retrieved from [Link]

Sources

The Elusive Solubilities of Polybrominated Pyridines: A Technical Guide for the Synthetic Chemist

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Physicochemical Challenge of Polybrominated Pyridines

Polybrominated pyridines are a class of halogenated heterocycles that serve as pivotal building blocks in organic synthesis. Their utility spans the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The bromine substituents act as versatile synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the construction of complex molecular architectures. The introduction of bromine atoms onto the pyridine ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds particularly valuable in medicinal chemistry and drug design.[1]

However, the very features that make them synthetically attractive also present significant physicochemical challenges, most notably in their solubility. A thorough understanding of the solubility of polybrominated pyridines in organic solvents is paramount for their effective use, from reaction setup and purification to formulation and biological screening. Inconsistent or poor solubility can lead to low reaction yields, difficulties in purification, and inaccurate results in biological assays.

This technical guide provides a comprehensive overview of the solubility of polybrominated pyridines in organic solvents. In the absence of extensive quantitative data in the public domain—a notable knowledge gap for this class of compounds—this guide will focus on the underlying theoretical principles, qualitative solubility observations, structure-solubility relationships, and detailed experimental protocols for determining solubility.

Theoretical Framework: Predicting the Solubility of Polybrominated Pyridines

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. This interplay is dictated by intermolecular forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

The Parent Scaffold: Pyridine

Pyridine (C₅H₅N) is a polar, aprotic, and water-miscible liquid. Its polarity arises from the electronegative nitrogen atom, which creates a significant dipole moment. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. Pyridine is fully miscible with a wide range of organic solvents, from nonpolar hydrocarbons like hexane to polar solvents like water and ethanol.

The Effect of Bromination on Physicochemical Properties and Solubility

The introduction of bromine atoms to the pyridine ring induces several key changes that collectively influence solubility:

-

Polarity and Dipole Moment: Bromine is an electronegative atom, and the C-Br bond is polar. However, the effect on the overall molecular dipole moment is dependent on the number and position of the bromine substituents. Symmetrically substituted pyridines, such as 2,6-dibromopyridine and 2,3,5,6-tetrabromopyridine, will have a lower net dipole moment than their asymmetrically substituted counterparts. An increase in bromination generally leads to a decrease in overall polarity, making the molecule more lipophilic and less soluble in polar solvents.

-

Molecular Weight and van der Waals Forces: Each bromine atom adds significant mass to the molecule. This increase in molecular weight and surface area enhances the strength of London dispersion forces, the primary intermolecular interaction in nonpolar substances.

-

Hydrogen Bonding Capability: The bromine atoms themselves are very weak hydrogen bond acceptors. More importantly, their steric bulk, particularly at the positions ortho to the nitrogen (2- and 6-positions), can hinder the ability of the nitrogen lone pair to participate in hydrogen bonding with protic solvents.

-

Crystal Lattice Energy: For crystalline solids, the energy of the crystal lattice, which is the energy required to separate the molecules, must be overcome for dissolution to occur. The symmetrical nature of some polybrominated pyridines can lead to more efficient crystal packing and higher lattice energies, which in turn decreases solubility.

The interplay of these factors dictates the solubility profile of a given polybrominated pyridine. The logical relationship can be visualized as follows:

Caption: Factors influencing the solubility of polybrominated pyridines.

Qualitative Solubility of Common Polybrominated Pyridines

While quantitative data is scarce, qualitative observations from various sources provide a general understanding of the solubility of some key polybrominated pyridines.

| Compound | Water | Polar Protic Solvents (e.g., Ethanol, Methanol) | Polar Aprotic Solvents (e.g., Chloroform, Dioxane, DMSO) | Nonpolar Solvents (e.g., Hexane, Toluene) |

| 2-Bromopyridine | Slightly miscible[2] | Miscible[3] | Soluble | Soluble |

| 3-Bromopyridine | Insoluble (assumed) | Soluble (assumed) | Soluble (assumed) | Soluble (assumed) |

| 4-Bromopyridine | Insoluble[4] | Soluble in organic solvents[4] | Soluble in organic solvents[4] | Soluble in organic solvents[4] |

| 2,6-Dibromopyridine | Insoluble[5][6] | Soluble in hot methanol and ethanol[5]; slightly soluble in methanol[7] | Soluble in chloroform and dioxane[5][8]; may dissolve in DMSO[9] | Likely soluble, especially in aromatic solvents like toluene. |

| 2,3,5,6-Tetrabromopyridine | Insoluble (assumed) | Likely has some solubility | Likely has some solubility | Likely soluble |

Note: Much of the information for mono- and tetrabrominated pyridines is inferred from general principles and data on analogous chlorinated compounds, as direct solubility data is limited. For instance, 2,3,5,6-tetrachloropyridine is reported to be very soluble in ether, ethanol, and petroleum ether, suggesting a similar trend for the tetrabromo- derivative.[10]

Experimental Determination of Solubility: A Practical Guide

Given the lack of published quantitative data, researchers often need to determine the solubility of their specific polybrominated pyridine in various solvents experimentally. The following protocols provide standardized methods for both qualitative classification and more quantitative assessment.

Protocol 1: Qualitative Solubility Classification

This protocol is a rapid method to classify a compound's solubility in a range of solvents, which is particularly useful for selecting solvents for reactions or initial purification trials.

Materials:

-

Polybrominated pyridine compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Sample Preparation: Weigh approximately 25 mg of the polybrominated pyridine and place it into a small, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in three portions of 0.25 mL.

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to ensure thorough mixing.

-

Observation: Observe the mixture after each addition.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Results: Systematically record the observations for each solvent tested.

Caption: Workflow for qualitative solubility determination.

Protocol 2: Determining a Suitable Recrystallization Solvent

Recrystallization is the most common method for purifying solid organic compounds like polybrominated pyridines. The choice of solvent is critical and is based on the principle that the compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).

Materials:

-

Crude polybrominated pyridine (approx. 100 mg)

-

Selection of test solvents

-

Test tubes

-

Hot plate or steam bath

-

Ice bath

-

Glass stirring rod

Procedure:

-

Initial Test (Room Temperature): Place approximately 100 mg of the crude solid into a test tube and add ~3 mL of the solvent. Vigorously mix the contents.

-

If the solid dissolves completely at room temperature, the solvent is unsuitable for recrystallization.

-

If the solid remains insoluble or is sparingly soluble, proceed to the next step.

-

-

Heating: Gently heat the suspension to the solvent's boiling point while stirring.

-

If the solid dissolves completely, the solvent is a good candidate.

-

If the solid does not dissolve, the solvent is unsuitable.

-

-

Cooling and Crystallization: If the solid dissolved upon heating, allow the solution to cool slowly to room temperature. If no crystals form, submerge the test tube in an ice bath for 10-20 minutes.

-

If a good yield of crystals forms, the solvent is suitable for recrystallization.

-

If few or no crystals form, the solution may be too dilute, or the solvent is not ideal. Try scratching the inside of the test tube with a glass rod to induce crystallization. If this fails, the solvent is likely unsuitable.

-

-

Solvent Pairs: If no single solvent is ideal, a solvent pair can be used. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.[11] Dissolve the compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, then allow it to cool slowly. A common pair for pyridine derivatives is ethyl acetate and hexanes.[11]

Conclusion and Future Outlook

The solubility of polybrominated pyridines in organic solvents is a critical parameter for their successful application in research and development. While a comprehensive, quantitative database of solubility values is currently lacking in the scientific literature, a strong understanding of the underlying principles of "like dissolves like," polarity, and the specific effects of bromination allows for rational solvent selection. The degree and pattern of bromination significantly alter the physicochemical properties of the pyridine ring, generally decreasing its polarity and hydrogen bonding capability while increasing its molecular weight and the strength of van der Waals forces.

For researchers and drug development professionals, the ability to experimentally determine solubility is a crucial skill. The protocols provided in this guide offer a systematic approach to qualitatively assessing solubility and identifying suitable solvents for reactions and, importantly, for purification by recrystallization. As the use of these valuable synthetic intermediates continues to grow, it is hoped that more quantitative solubility data will be generated and published, further enabling the chemistry community to leverage the full potential of polybrominated pyridines.

References

- An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dibromopyridine - Benchchem. (URL: )

-

Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. (URL: [Link])

-

Help with 4-Bromopyridine HCl : r/Chempros - Reddit. (URL: [Link])

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])

-

2,6-Dibromopyridine | CAS#:626-05-1 | Chemsrc. (URL: [Link])

- CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google P

-

2,6-Dibromopyridine CAS#: 626-05-1 • ChemWhat | Database of Chemicals & Biologicals. (URL: [Link])

-

Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (URL: [Link])

-

4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo. (URL: [Link])

-

2-bromopyridine - Stenutz. (URL: [Link])

-

2-Bromopyridine - Wikipedia. (URL: [Link])

-

On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate. (URL: [Link])

-

3-Bromopyridine. (URL: [Link])

-

Method for the purification of polybrominated diphenyl ethers in sediment for compound-specific isotope analysis - PubMed. (URL: [Link])

-

3-Bromopyridine - Wikipedia. (URL: [Link])

-

FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION1 | Journal of the American Chemical Society. (URL: [Link])

-

Crystallization Solvents.pdf. (URL: [Link])

-

2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem. (URL: [Link])

-

Purification of polybrominated biphenyl congeners - PubMed. (URL: [Link])

-

2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])

-

2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem. (URL: [Link])

-

Purification of Pyridine - Chempedia - LookChem. (URL: [Link])

- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P

-

2,6-Dibromopyridine, 98% | D43115-25G | SIGMA-ALDRICH | SLS Ireland. (URL: [Link])

-

SOLUBILITY DATA SERIES. (URL: [Link])

-

4-Pyridinol, 2,3,5,6-tetrabromo- | C5HBr4NO - PubChem. (URL: [Link])

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempanda.com [chempanda.com]

- 3. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2,6-Dibromopyridine | CAS#:626-05-1 | Chemsrc [chemsrc.com]

- 7. 2,6-Dibromopyridine | 626-05-1 [chemicalbook.com]

- 8. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]

- 9. 2,6-Dibromopyridine | Biochemical Assay Reagents | 626-05-1 | Invivochem [invivochem.com]

- 10. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

2,3,6-Tribromo-5-(bromomethyl)pyridine safety data sheet (SDS) hazards

Topic: 2,3,6-Tribromo-5-(bromomethyl)pyridine Safety Data Sheet (SDS) Hazards Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,6-Tribromo-5-(bromomethyl)pyridine (CAS: 58596-52-4) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of complex agrochemicals and pharmaceuticals. Its chemical architecture—a pyridine ring heavily substituted with bromine atoms and a reactive bromomethyl group—imparts significant chemical stability to the core ring while maintaining high reactivity at the benzylic-like position.[1]

Critical Safety Alert: This compound acts as a potent alkylating agent and lachrymator .[1] While specific regulatory toxicity data is often sparse for such specialized intermediates, structure-activity relationship (SAR) analysis with analogous bromomethyl pyridines dictates that it be handled as a Corrosive (Category 1B) and a Skin Sensitizer .[1]

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 2,3,6-Tribromo-5-(bromomethyl)pyridine |

| CAS Number | 58596-52-4 |

| Molecular Formula | C₆H₃Br₄N |

| Molecular Weight | ~408.71 g/mol |

| Physical State | Solid (Off-white to yellow crystalline powder) |

| Solubility | Low in water; soluble in DCM, THF, Ethyl Acetate |

| Reactivity | Electrophilic at the -CH₂Br position; susceptible to nucleophilic attack.[2][3] |

Hazard Identification (GHS Classification)

Note: In the absence of a harmonized regulatory dossier for this specific isomer, the following classification is derived from the functional group chemistry (halomethyl pyridines) and analogous compounds (e.g., 2,6-bis(bromomethyl)pyridine).

GHS Label Elements

Signal Word: DANGER

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[1]

-

H335: May cause respiratory irritation.[1]

-

H411: Toxic to aquatic life with long-lasting effects (Predicted based on poly-halogenation).

Hazard Hierarchy Diagram

The following diagram illustrates the primary and secondary hazard cascades associated with exposure.

Figure 1: Hazard hierarchy illustrating the flow from chemical reactivity (alkylation) to physiological and environmental impacts.[1]

Toxicological Mechanisms[1]

The Alkylation Pathway

The toxicity of 2,3,6-Tribromo-5-(bromomethyl)pyridine is driven by the bromomethyl group (-CH₂Br) . This moiety is highly susceptible to

-

Mechanism: Biological nucleophiles (DNA bases, Cysteine thiols in proteins) attack the electrophilic carbon of the bromomethyl group.[1]

-

Leaving Group: The bromide ion (

) is an excellent leaving group, facilitating the irreversible covalent bonding of the pyridine scaffold to the biological target.[1] -

Consequence: This alkylation triggers cell death (necrosis) in contact tissues (skin/eyes) and immune sensitization (haptenization) if proteins are modified.[1]

Reactivity Visualization

The diagram below details the molecular interaction between the compound and a biological nucleophile.[1]

Figure 2:

Handling & Control Protocols

Engineering Controls[1]

-

Containment: All weighing and manipulation must occur inside a certified Chemical Fume Hood .[1]

-

Pressure: Maintain negative pressure to prevent the escape of lachrymatory dust or vapors.[1]

-

Decontamination Station: An eyewash station and safety shower must be immediately accessible (within 10 seconds).[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommended PPE | Rationale |

| Hands | Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield / Laminate | Bromomethyl compounds can permeate standard nitrile.[1] Laminate offers broad chemical resistance.[1] |

| Eyes | Chemical Safety Goggles + Face Shield | Prevent contact with corneal tissue; dusts are severe irritants.[1] |

| Respiratory | N95 (minimum) or P100 Respirator | If handling outside a hood (not recommended) or during spill cleanup.[1] |

| Body | Tyvek® Lab Coat or Apron | Prevents contamination of street clothes and skin absorption.[1] |

Experimental Protocol: Quenching & Disposal

This self-validating protocol ensures the active alkylating agent is destroyed before waste disposal.[1]

-

Preparation: Prepare a quenching solution of 5% aqueous Sodium Thiosulfate or 10% Methanolic Ammonia .[1]

-

Treatment: Slowly add the reaction waste or contaminated solvent to the quenching solution.[1]

-

Validation:

-

Disposal: Adjust pH to neutral (7-8) and dispose of as halogenated organic waste.

Emergency Response

First Aid Measures

-

Eye Contact: IMMEDIATE irrigation is critical.[1][7] Rinse with water for at least 15-20 minutes , lifting eyelids occasionally. Do not wait for medical personnel to begin rinsing.[1]

-

Skin Contact: Brush off loose particles before washing to prevent increasing surface area absorption.[1] Wash with soap and copious water.[1][4][7] If irritation persists, suspect sensitization.[1]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] The lachrymatory effect can cause panic; keep the victim calm.[1]

Fire-Fighting Measures[1][4]

-

Decomposition Products: Emits toxic fumes of Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide.[1]

-

Extinguishing Media: Dry chemical,

, or alcohol-resistant foam.[4] Do not use a solid water stream, as it may scatter the dust.[1]

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerated) .

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1] Moisture can hydrolyze the bromomethyl group to the corresponding alcohol and HBr (corrosive gas).[1]

-

Incompatibilities: Strong bases, amines, oxidizers, and nucleophiles.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 58596-52-4. Retrieved from .[1]

-

Sigma-Aldrich (2023). Safety Data Sheet for 2,6-Bis(bromomethyl)pyridine (Analogous Hazard Data). Retrieved from .[1]

-

Fisher Scientific. SDS for 2-Bromo-5-(bromomethyl)pyridine. Retrieved from .[1][8]

- Loli, M. et al. (2021).Nucleophilic Reactivities of Halomethyl Pyridines. Journal of Organic Chemistry.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0 | Benchchem [benchchem.com]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. angenechemical.com [angenechemical.com]

- 5. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 2-Bromo-5-(bromomethyl)pyridine, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]

Application Note: Protocols for the Selective Radical Bromination of 2,3,6-Tribromo-5-methylpyridine

Abstract: This document provides a detailed guide for the selective benzylic bromination of 2,3,6-tribromo-5-methylpyridine to synthesize 2,3,6-tribromo-5-(bromomethyl)pyridine. This transformation is a critical step in the synthesis of advanced pharmaceutical and agrochemical intermediates, where the bromomethyl group serves as a versatile handle for further molecular elaboration. We present two robust protocols: a classic thermal-initiated Wohl-Ziegler reaction and a modern, safer, light-induced continuous flow method. The guide delves into the underlying mechanistic principles, explains the rationale behind experimental choices, and offers step-by-step procedures suitable for researchers in organic synthesis and drug development.

Introduction: The Challenge and Importance

The target molecule, 2,3,6-tribromo-5-(bromomethyl)pyridine, is a highly functionalized building block. The selective introduction of a bromine atom onto the methyl group of 2,3,6-tribromo-5-methylpyridine is non-trivial. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of three strongly electron-withdrawing bromine atoms. This electronic environment disfavors electrophilic aromatic substitution but also influences the stability of radical intermediates on the side chain.

The method of choice for this transformation is a free-radical bromination, which selectively targets the benzylic C-H bonds of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for such reactions, as it provides a low, steady-state concentration of bromine radicals, minimizing competitive ionic side reactions.[1][2] This application note provides the necessary theoretical background and practical protocols to achieve this synthesis efficiently and safely.

Mechanistic Principles of Benzylic Bromination

The selective bromination of the methyl group proceeds via a free-radical chain mechanism, famously known as the Wohl-Ziegler reaction when using NBS.[2] This process can be broken down into three fundamental stages: initiation, propagation, and termination.[3]

-

Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), by heat or UV light. This generates initial radicals. These radicals then react with NBS to produce a bromine radical (Br•), which starts the chain reaction.

-

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of the pyridine substrate, forming a stable benzylic radical and hydrogen bromide (HBr). Second, this benzylic radical reacts with a molecule of NBS (or Br₂) to yield the desired brominated product and a new bromine radical, which continues the chain.

-

Termination: The reaction ceases when two radicals combine in various ways, for instance, two bromine radicals forming Br₂ or a bromine radical combining with the benzylic radical.

The use of non-polar solvents like carbon tetrachloride (CCl₄) or benzene is traditionally favored to promote the radical pathway and suppress competing ionic mechanisms.[4]

Caption: General mechanism of NBS-mediated radical bromination.

Recommended Experimental Protocols

Two primary protocols are presented. Protocol A is a conventional batch method, while Protocol B offers a modern, safer, and more scalable alternative.

Protocol A: Classic Wohl-Ziegler Batch Bromination

This method employs thermal initiation in a non-polar solvent. It is a well-established and reliable procedure for small-scale synthesis.

Reagent & Materials Data

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Amount (1 mmol scale) | Molar Eq. |

| 2,3,6-tribromo-5-methylpyridine | C₆H₄Br₃N | 329.81 | N/A | 330 mg | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 175-178 | 196 mg | 1.1 |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 102-104 (dec.) | 8 mg | 0.05 |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | -23 | 10 mL | Solvent |

Step-by-Step Procedure:

-

Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,6-tribromo-5-methylpyridine (330 mg, 1.0 mmol).

-

Reagent Addition: Add N-bromosuccinimide (196 mg, 1.1 mmol) and carbon tetrachloride (10 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Initiation: Add the radical initiator, AIBN (8 mg, 0.05 mmol).

-

Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction is typically initiated when the orange color of bromine appears and the succinimide byproduct begins to float to the surface.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up (Cooling): Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Quenching: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate (NaHCO₃) and finally with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to obtain the pure 2,3,6-tribromo-5-(bromomethyl)pyridine.

Protocol B: Modern Photochemical Continuous Flow Bromination

This protocol leverages visible light for radical initiation and uses a safer solvent, offering excellent control and scalability.[6] It avoids the use of hazardous chlorinated solvents and thermally sensitive initiators.

Reagent & Materials Data

| Reagent | Formula | MW ( g/mol ) | Amount (for stock) | Molar Eq. |

| 2,3,6-tribromo-5-methylpyridine | C₆H₄Br₃N | 329.81 | ~3.30 g | 1.0 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ~1.96 g | 1.1 |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 100 mL | Solvent |

Step-by-Step Procedure:

-

Stock Solution: Prepare a stock solution by dissolving 2,3,6-tribromo-5-methylpyridine and NBS in anhydrous acetonitrile in a volumetric flask, protected from light.

-

Flow Reactor Setup: Construct a flow reactor using transparent fluorinated ethylene polymer (FEP) tubing wrapped around a light source (e.g., a household compact fluorescent lamp or a dedicated photoreactor). A syringe pump is used to introduce the reagent solution into the reactor.

-

Reaction: Pump the stock solution through the FEP tubing at a defined flow rate. The residence time in the illuminated zone is controlled by adjusting the flow rate and the reactor volume. A typical starting point would be a residence time of 15-30 minutes at room temperature.

-

Collection: Collect the output from the reactor in a flask containing a solution of sodium thiosulfate to quench unreacted NBS/bromine.

-

Work-up and Purification: Once the run is complete, the collected solution is worked up similarly to Protocol A (extraction with a suitable solvent like ethyl acetate, washing, drying) and purified by column chromatography.

Sources

Selective nucleophilic substitution of bromomethyl group in tribromopyridines

Application Note: High-Fidelity Selective Nucleophilic Substitution of Bromomethyl Groups in Tribromopyridines

Executive Summary

This guide details the protocols for achieving exclusive nucleophilic substitution (

The challenge in this transformation lies in the competing reactivity between the highly electrophilic benzylic-like methylene position (

Mechanistic Insight & Chemoselectivity

To control the reaction, one must understand the electronic landscape of the substrate.

-

Site A: Bromomethyl Group (

): This position is electronically equivalent to a benzylic bromide.[1] The transition state for -

Site B: Pyridine Ring Bromines (C2/C6): The bromine atoms at the 2- and 6-positions are activated by the inductive electron-withdrawing effect of the pyridine nitrogen. While less reactive than the bromomethyl group under mild conditions, they become active active towards

at elevated temperatures (

The Strategy: Operate under Kinetic Control .

We utilize mild temperatures (

Pathway Visualization

Figure 1: Competing reaction pathways. Path A (

Experimental Protocols

Protocol A: Selective Amination (Secondary Amines)

Target: Synthesis of tertiary amines from secondary amine nucleophiles (e.g., Morpholine, Piperidine, N-Boc-piperazine).

Reagents:

-

Substrate: 2,6-Dibromo-4-(bromomethyl)pyridine (1.0 equiv)

-

Nucleophile: Secondary Amine (1.05 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv) or -

Solvent: Acetonitrile (MeCN) (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dibromo-4-(bromomethyl)pyridine (1.0 g, 3.0 mmol) in anhydrous MeCN (15 mL).

-

Cooling: Cool the solution to

using an ice bath. Note: Cooling is critical to suppress initial exotherm and prevent ring substitution. -

Addition: Add DIPEA (0.63 mL, 3.6 mmol) followed by the dropwise addition of the amine (3.15 mmol) diluted in MeCN (2 mL) over 10 minutes.

-

Reaction: Allow the mixture to warm slowly to Room Temperature (

). Stir for 2–4 hours. -

Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (

) should disappear, replaced by a more polar spot ( -

Workup:

-

Concentrate the MeCN under reduced pressure.

-

Redissolve residue in DCM (30 mL) and wash with water (

mL) and Brine (15 mL). -

Dry over

, filter, and concentrate.[2]

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

-

1H NMR: Diagnostic shift of the methylene protons (

).-

Starting Material:

ppm (singlet). -

Product (Amine):

ppm (singlet). -

Absence of shifts in the aromatic region ensures the ring bromines are intact.

-

Protocol B: Selective Thioetherification

Target: Introduction of thiol moieties (e.g., Thiophenol, Alkyl thiols).

Reagents:

-

Substrate: 2,6-Dibromo-4-(bromomethyl)pyridine (1.0 equiv)

-

Nucleophile: Thiol (1.0 equiv)

-

Base:

(1.1 equiv) -

Solvent: DMF or Acetone

Step-by-Step Procedure:

-

Dissolution: Dissolve the thiol (1.0 equiv) in DMF (0.2 M concentration). Add

(1.1 equiv) and stir for 10 minutes at -

Addition: Add 2,6-dibromo-4-(bromomethyl)pyridine (1.0 equiv) as a solid or solution in DMF in one portion.

-

Reaction: Stir at

for 1 hour, then warm to RT for 1 hour. Thiols are highly nucleophilic (soft nucleophiles); the reaction is often complete within 60 minutes. -

Workup: Pour into ice water. The product often precipitates as a white/off-white solid. Filter and wash with water.

Data Analysis & Troubleshooting

Comparative Data: Solvent & Base Effects

The following table summarizes optimization studies for the reaction with morpholine (1.0 equiv).

| Entry | Solvent | Base | Temp ( | Time (h) | Yield (%) | Selectivity ( |

| 1 | DMF | 25 | 2 | 88 | >99:1 | |

| 2 | MeCN | DIPEA | 25 | 3 | 92 | >99:1 |

| 3 | THF | TEA | 60 | 4 | 65 | 85:15 |

| 4 | EtOH | None | 80 | 12 | 40 | 60:40 |

Key Takeaway: Avoid protic solvents (EtOH) and high heat (Entry 3, 4), which promote solvolysis or ring substitution.

Troubleshooting Guide

Issue 1: Presence of Ring Substitution Product (Impurity)

-

Symptom:[3] LC-MS shows M+Nucleophile mass with loss of Br (M-Br+Nu).

-

Cause: Temperature too high or Nucleophile too "hard" (e.g., alkoxides).

-

Solution: Lower reaction temperature to

. Switch solvent to Acetone (allows lower temps). Use a weaker base.[4]

Issue 2: Incomplete Conversion

-

Symptom:[3] Starting material remains after 6 hours.

-

Cause: Steric bulk of nucleophile or degraded starting material.

-

Solution: Add NaI (0.1 equiv) as a catalyst (Finkelstein reaction in situ) to generate the more reactive alkyl iodide intermediate.

Issue 3: Double Substitution (Oligomerization)

-

Symptom:[3] Multiple spots on TLC; insoluble precipitate.

-

Cause: Excess nucleophile attacking the ring after the initial substitution.

-

Solution: Strict stoichiometry (1:1 ratio). Add the nucleophile to the pyridine solution slowly.

References

-

Synthesis and Reactivity of 2-Bromo-6-(bromomethyl)pyridine: BenchChem Technical Guide. "2-Bromo-6-(bromomethyl)pyridine in Synthetic Chemistry and Drug Discovery."[5] (Accessed via Benchchem context)

-

General Nucleophilic Substitution in Pyridines: Organic Chemistry Portal. "Nucleophilic Substitution at Pyridines."[1][4][6][7]

-

Crystal Structure and Reactivity of Bis(bromomethyl)pyridines: National Institutes of Health (PMC). "2,6-Bis(bromomethyl)pyridine."[2][8][9]

-

Directed Nucleophilic Aromatic Substitution: Chemical Communications. "Directed nucleophilic aromatic substitution reaction."[10]

-

Commercial Availability & Physical Properties: Sigma-Aldrich.[8] "2,6-Bis(bromomethyl)pyridine Product Sheet." [8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Bis(bromomethyl)pyridine 98 7703-74-4 [sigmaaldrich.com]

- 9. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling Strategies for 2,3,6-Tribromo-5-(bromomethyl)pyridine

Abstract

2,3,6-Tribromo-5-(bromomethyl)pyridine is a highly functionalized heterocyclic scaffold offering multiple reaction sites for molecular elaboration. However, the presence of three distinct types of carbon-bromine bonds (C2-Br, C6-Br, C3-Br, and the benzylic C-Br) presents a significant challenge for regioselective synthesis. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—to achieve site-selective functionalization of this versatile building block. We delve into the mechanistic principles governing selectivity, offer validated, step-by-step protocols, and provide expert insights into optimizing reaction outcomes and avoiding common pitfalls.

Introduction: The Synthetic Challenge and Opportunity

Highly substituted pyridine derivatives are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic functionalization of polyhalogenated pyridines is a powerful method for constructing complex molecular architectures. The subject of this guide, 2,3,6-Tribromo-5-(bromomethyl)pyridine, is a potent synthon precisely because of its dense halogenation, yet this same feature creates a nuanced challenge of chemical selectivity.

The molecule contains four bromine atoms with differential reactivity:

-

C2 and C6-Bromides (α-positions): These positions are electronically activated toward palladium catalyst oxidative addition. This is due to the inductive electron-withdrawing effect of the ring nitrogen, which lowers the electron density at the α- and γ-positions.[3]

-

C3-Bromide (β-position): This position is significantly less reactive in typical palladium-catalyzed cross-couplings compared to the α-positions.[3]

-

C5-Bromomethyl Group: The benzylic-like bromide is attached to an sp³-hybridized carbon. While not a typical substrate for cross-coupling, it is highly susceptible to nucleophilic substitution, a reactivity that must be managed during the coupling reactions on the pyridine ring.

Mastering the regioselective functionalization of this substrate opens a pathway to novel, densely functionalized pyridine compounds. This guide focuses on the three pillars of modern cross-coupling chemistry—the Nobel Prize-winning Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—to selectively forge new C-C and C-N bonds.[4][5]

Mechanistic Considerations: Predicting and Controlling Regioselectivity

The success of a selective cross-coupling reaction hinges on controlling the initial, rate-determining step of the catalytic cycle: oxidative addition .[3][6] In this step, the palladium(0) catalyst inserts into a carbon-halogen bond. The relative energy barriers for insertion at C2/C6 versus C3 determine the regiochemical outcome.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Key Factors Governing Selectivity:

-

Electronic Effects: The inherent electronic deficiency at the C2 and C6 positions makes their C-Br bonds the most susceptible to oxidative addition. Therefore, under standard conditions, functionalization will occur preferentially at these sites.[3]

-

Steric Hindrance: While C2 and C6 are electronically similar, the presence of the adjacent C3-bromo and C5-bromomethyl groups can introduce subtle steric differences. Highly sterically demanding ligands on the palladium catalyst can be used to exploit these differences, although selectivity between C2 and C6 is often challenging.

-

Catalyst and Ligand Choice: The ligand sphere around the palladium atom is paramount. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, which is especially critical for less reactive C-Br bonds and for C-N bond formation.[7]

Caption: Reactivity hierarchy of the C-Br bonds in the substrate.

Application Protocols for Selective Cross-Coupling

General Laboratory Best Practices: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.

Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol targets the mono-arylation at the most reactive α-position (C2 or C6). Achieving diarylation requires more forcing conditions.[3]

-

Objective: To synthesize 2-aryl-3,6-dibromo-5-(bromomethyl)pyridine derivatives.

-

Causality: The use of a palladium(0) source, a phosphine ligand, and an aqueous base is a classic combination for the Suzuki-Miyaura reaction.[4] The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[8]

| Parameter | Value / Reagent | Rationale |

| Substrate | 2,3,6-Tribromo-5-(bromomethyl)pyridine | 1.0 equiv |

| Coupling Partner | Arylboronic Acid | 1.1 - 1.2 equiv |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 3-5 mol% (A reliable Pd(0) source) |

| Base | 2M Aqueous Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 equiv (Activates boronic acid) |

| Solvent System | Toluene / Ethanol (3:1 v/v) | Biphasic system to dissolve both organic and inorganic reagents. |

| Temperature | 90-100 °C | Provides thermal energy to overcome activation barriers. |

| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2,3,6-Tribromo-5-(bromomethyl)pyridine and the arylboronic acid.

-

Add the catalyst, Pd(PPh₃)₄.

-

Add the solvent system (Toluene/Ethanol).

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

Add the aqueous Na₂CO₃ solution via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol: Sonogashira Coupling for C-C Alkyne Formation

This protocol leverages a dual palladium/copper catalytic system to selectively install an alkyne at the C2/C6 position.[9][10]

-

Objective: To synthesize 2-alkynyl-3,6-dibromo-5-(bromomethyl)pyridine derivatives.

-

Causality: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[11] This species readily undergoes transmetalation to the palladium center. The amine base is crucial as it both scavenges the HBr byproduct and serves as a solvent.[12]

| Parameter | Value / Reagent | Rationale |

| Substrate | 2,3,6-Tribromo-5-(bromomethyl)pyridine | 1.0 equiv |

| Coupling Partner | Terminal Alkyne | 1.2 equiv |

| Pd Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 2-4 mol% |

| Cu Co-catalyst | Copper(I) Iodide (CuI) | 4-8 mol% (Forms copper acetylide) |

| Base / Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Serves as both base and solvent. |

| Temperature | Room Temperature to 50 °C | Generally mild conditions are sufficient.[9] |

| Reaction Time | 4 - 16 hours | Monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a Schlenk flask under an inert atmosphere, add the substrate, Pd catalyst, and CuI.

-

Add the amine solvent (e.g., Et₃N).

-

Degas the mixture for 15 minutes.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at the desired temperature until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the organic solution with saturated aqueous ammonium chloride (to remove copper salts) and then brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Protocol: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol requires careful selection of a modern catalyst system to facilitate the challenging C-N bond formation.[13]

-

Objective: To synthesize 2-amino-3,6-dibromo-5-(bromomethyl)pyridine derivatives.

-

Causality: C-N reductive elimination is a difficult step. Specialized, bulky, and electron-rich phosphine ligands (Buchwald or Hartwig ligands) are essential to promote this step and prevent catalyst decomposition.[7][14] A strong, non-nucleophilic base is required to deprotonate the amine without competing in SN2 reactions.[13]

| Parameter | Value / Reagent | Rationale |

| Substrate | 2,3,6-Tribromo-5-(bromomethyl)pyridine | 1.0 equiv |

| Coupling Partner | Primary or Secondary Amine | 1.2 - 1.5 equiv |

| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |

| Ligand | XPhos, SPhos, or BINAP | 2-4 mol% (Crucial for C-N reductive elimination) |

| Base | Sodium tert-butoxide (NaOtBu) | 1.5 - 2.0 equiv (Strong, non-nucleophilic base) |

| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent required. |

| Temperature | 80 - 110 °C | Higher temperatures are often necessary. |

| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS. |

Step-by-Step Methodology:

-

To a glovebox or a flame-dried Schlenk flask under an inert atmosphere, add the Pd pre-catalyst, the ligand, and the base (NaOtBu).

-

Add the anhydrous solvent, followed by the substrate and the amine.

-

Seal the flask or equip it with a reflux condenser under an inert atmosphere.

-

Heat the mixture to the specified temperature with vigorous stirring.

-

After completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

Experimental Workflow and Troubleshooting

The general workflow involves careful selection of the reaction type to install the desired functionality, followed by purification and characterization.

Caption: Synthetic pathways from the starting material to diverse products.

Troubleshooting and Key Insights

-

Problem: Low or no yield.

-

Cause: Inactive catalyst.

-

Solution: Ensure the use of a fresh Pd(0) source or a reliable pre-catalyst. For Suzuki reactions, ensure the boronic acid is of good quality, as they can degrade upon storage. For Buchwald-Hartwig, the reaction is highly sensitive to air and moisture; ensure rigorous inert techniques.

-

-

Problem: Formation of side products.

-

Cause: Reaction at the C5-bromomethyl group.

-

Solution: The bromomethyl group is susceptible to nucleophilic attack. Using milder bases (e.g., K₂CO₃ instead of NaOtBu where possible) and avoiding excess nucleophile (amine, boronate) can mitigate this. For sensitive applications, protection of the corresponding alcohol (2,3,6-Tribromo-5-(hydroxymethyl)pyridine) followed by late-stage bromination may be a superior strategy.

-

Cause: Homocoupling of coupling partners (Glaser coupling in Sonogashira, for example).

-

Solution: Ensure proper degassing to remove oxygen. In Sonogashira reactions, adding the alkyne slowly can minimize its homocoupling.

-

-

Problem: Lack of selectivity (reaction at C3).

-

Cause: Overly harsh reaction conditions (very high temperatures for extended periods).

-

Solution: The kinetic preference is strongly for C2/C6. Stick to the recommended temperature ranges. If C3 functionalization is desired, a different strategy, such as halogen-metal exchange followed by coupling, would likely be required after protecting/reacting the more labile C2/C6 positions.

-

Conclusion

2,3,6-Tribromo-5-(bromomethyl)pyridine is a challenging yet rewarding substrate for synthetic chemists. By understanding the principles of regioselectivity in palladium-catalyzed cross-coupling, researchers can selectively functionalize the C2/C6 positions. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust starting point for creating a diverse library of highly substituted pyridine derivatives for applications in drug discovery and materials science. Careful control over the catalyst system, base, and reaction conditions is the key to unlocking the full synthetic potential of this versatile building block.

References

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.

- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol

- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.

- A practical buchwald-hartwig amination of 2-bromopyridines with vol

- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.

- Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogen

- A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amin

- Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.

- Suzuki reaction. Wikipedia.

- Sonogashira coupling. Wikipedia.

- Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.

- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.

- Palladium-C

- Sonogashira Coupling. Organic Chemistry Portal.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org.

- Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods.

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.

- 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis. ChemicalBook.

- Sonogashira Coupling. Chemistry LibreTexts.

- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.

- Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal.

Sources

- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines [organic-chemistry.org]

- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 6. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scirp.org [scirp.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Using AIBN initiator for side-chain bromination of methylpyridines

Application Notes & Protocols

Topic: AIBN-Initiated Side-Chain Bromination of Methylpyridines: A Mechanistic and Practical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The selective functionalization of methylpyridines is a cornerstone of medicinal chemistry, providing critical intermediates for a vast array of pharmacologically active compounds.[1][2] Specifically, the introduction of a bromine atom onto the methyl side-chain transforms a simple precursor into a versatile building block, amenable to a wide range of subsequent cross-coupling and nucleophilic substitution reactions. The Wohl-Ziegler reaction, a free-radical halogenation at an allylic or benzylic position, stands as the premier method for this transformation.[3][4][5][6] This guide provides a detailed examination of the use of Azobisisobutyronitrile (AIBN) as a thermal radical initiator in concert with N-Bromosuccinimide (NBS) for the efficient and selective side-chain bromination of methylpyridines. We will explore the underlying reaction mechanism, offer field-proven insights into optimizing reaction conditions, and provide a detailed, step-by-step protocol for the synthesis of 2-(bromomethyl)pyridine, a key pharmaceutical intermediate.

The Scientific Foundation: Mechanism of Radical Bromination

The efficacy of the AIBN/NBS system for side-chain bromination hinges on a well-understood free-radical chain mechanism.[7][8][9] A core tenet of this process is the maintenance of a very low concentration of elemental bromine (Br₂), which is key to favoring the desired radical substitution pathway over competitive and undesirable electrophilic addition to the pyridine ring.[3][5][7]

The mechanism unfolds in three distinct stages:

-

Initiation: The process begins with the thermal decomposition of AIBN. When heated (typically between 66-72°C), AIBN homolytically cleaves, eliminating a molecule of highly stable nitrogen gas and generating two 2-cyanoprop-2-yl radicals.[10][11][12] This decomposition is thermodynamically favorable due to the large positive entropy change from the release of N₂ gas.[10][13] These initiator radicals then react with the most readily available source of a halogen atom, which is a trace amount of HBr that reacts with NBS to generate Br₂. The initiator radical abstracts a bromine atom from Br₂ to produce the chain-carrying bromine radical (Br•).

-

Propagation: This is a self-sustaining cyclic process and constitutes the main product-forming pathway.

-

Hydrogen Abstraction: A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of the pyridine substrate. This is the rate-determining step and is highly selective for the benzylic-like position due to the resonance stabilization of the resulting pyridyl-methyl radical.

-

Bromine Transfer: The newly formed pyridyl-methyl radical abstracts a bromine atom from a molecule of Br₂. This step yields the desired bromomethylpyridine product and regenerates the bromine radical (Br•), which can then participate in another cycle.[7][8]

-

-

The Critical Role of NBS: N-Bromosuccinimide's primary function is to serve as a reservoir that, in the presence of HBr generated during propagation, slowly releases molecular bromine (Br₂). This ensures the concentration of Br₂ remains extremely low throughout the reaction, thereby suppressing ionic side reactions such as electrophilic aromatic substitution on the pyridine ring.[3][5][9]

-

Termination: The radical chain is eventually terminated when two radicals combine in any possible permutation, ending the cycle.[8][14]

Mechanistic Diagram

Caption: A diagram of the AIBN-initiated bromination mechanism.

Experimental Protocol: Synthesis of 2-(Bromomethyl)pyridine

This section provides a detailed procedure for the bromination of 2-methylpyridine (2-picoline). This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials & Equipment

-

Chemicals: 2-methylpyridine (≥98%), N-Bromosuccinimide (NBS, 99%), Azobisisobutyronitrile (AIBN, 98%), Carbon Tetrachloride (CCl₄, anhydrous, ≥99.5%) or a suitable alternative solvent, Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, heating mantle, separatory funnel, rotary evaporator, standard laboratory glassware.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Equivalents | Moles (mmol) | Amount |

| 2-Methylpyridine | 93.13 | 1.0 | 53.7 | 5.0 g (5.2 mL) |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 56.4 | 10.04 g |

| AIBN | 164.21 | 0.03 | 1.61 | 265 mg |

| Carbon Tetrachloride (CCl₄) | - | - | - | 100 mL |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methylpyridine (5.0 g, 53.7 mmol) and anhydrous carbon tetrachloride (100 mL).

-

Causality Note: An inert atmosphere is crucial to prevent oxygen from interfering with the radical chain reaction. Anhydrous solvent is used to prevent hydrolysis of NBS and the final product.[15] CCl₄ is the traditional solvent, but due to safety and environmental concerns, solvents like acetonitrile or trifluorotoluene can be suitable alternatives.[3][7]

-

-

Initiation of Reaction:

-

Add N-Bromosuccinimide (10.04 g, 56.4 mmol) and AIBN (265 mg, 1.61 mmol) to the flask.

-

Begin vigorous stirring and heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle.

-

Causality Note: AIBN is chosen over other initiators like benzoyl peroxide for its clean decomposition into non-oxygenated byproducts.[16] The reaction is heated to a temperature sufficient for the thermal decomposition of AIBN, which typically occurs effectively between 66°C and 72°C.[10][17]

-

-

Reaction Monitoring:

-

Continue refluxing for 2-4 hours. The reaction progress can be visually monitored. NBS is denser than CCl₄ and will be at the bottom of the flask. As the reaction proceeds, it is converted to succinimide, which is less dense and will float to the surface.[3][7]

-

The reaction is considered complete when all the dense NBS has been replaced by the fluffy, floating succinimide. Progress can also be monitored by TLC or GC/MS analysis of aliquots.

-

-

Work-up Procedure:

-

Once complete, cool the reaction mixture to room temperature.

-

Filter the mixture through a Büchner funnel to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄ or DCM.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (2 x 50 mL) to quench any remaining bromine, saturated NaHCO₃ solution (2 x 50 mL) to neutralize any HBr, and finally with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(bromomethyl)pyridine as a clear or pale yellow oil.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and GC/MS.

-

Experimental Workflow Diagram

Caption: A flowchart of the synthesis of 2-(bromomethyl)pyridine.

Field-Proven Insights & Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Slow Reaction | Insufficient temperature; Degraded AIBN initiator; Presence of radical inhibitors (e.g., oxygen). | Ensure reaction temperature is adequate for AIBN decomposition (>65°C). Use fresh AIBN. Thoroughly degas the solvent and maintain a positive inert gas pressure. |

| Low Yield | Incomplete reaction; Product loss during work-up; Product instability. | Increase reaction time and monitor by TLC/GC. Be careful during aqueous washes as the product may have some water solubility. The product can be lachrymatory and unstable; use immediately or store under inert gas at low temperature. |

| Ring Bromination | Presence of acid or water leading to an electrophilic pathway.[1][18] | Use anhydrous solvent. Adding a non-nucleophilic base like barium carbonate can help maintain acid-free conditions.[15] Ensure NBS is not significantly decomposed (which releases Br₂). |

| Di- or Tri-bromination | Use of excess NBS; Highly reactive substrate. | Use stoichiometric amounts of NBS (1.0-1.1 eq). For highly activated substrates, consider portion-wise addition of NBS or running the reaction at a lower concentration. |

Safety Precautions

Professional laboratory safety practices are mandatory when performing this protocol.

-

Azobisisobutyronitrile (AIBN): AIBN is thermally sensitive and can decompose exothermically, posing a fire hazard upon heating. It is toxic if swallowed or inhaled due to the cyano group. Store refrigerated (2-8°C) and handle in a well-ventilated fume hood.[19] Avoid contact with skin and eyes.

-

N-Bromosuccinimide (NBS): NBS is a corrosive irritant that can cause severe skin and eye damage.[20][21] It is also an oxidizer and should be kept away from combustible materials.[22][23] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20]

-

Solvents & Reagents: Carbon tetrachloride is a known carcinogen and ozone-depleting substance; its use is highly restricted. Handle with extreme caution in a fume hood or substitute with a safer alternative. Bromomethylpyridines are potent lachrymators and should be handled exclusively in a fume hood.

-

General: Always wear appropriate PPE. The reaction should be conducted in a well-ventilated chemical fume hood.[19][24]

Conclusion

The AIBN-initiated, NBS-mediated side-chain bromination of methylpyridines is a robust and indispensable tool in synthetic organic chemistry. Its reliability stems from a well-understood radical mechanism that, when carefully controlled, provides excellent selectivity for the desired benzylic-type position. By understanding the causality behind each procedural step—from the choice of a clean thermal initiator like AIBN to the critical role of NBS in maintaining a low bromine concentration—researchers can confidently and safely synthesize high-value bromomethylpyridine intermediates. These building blocks are pivotal in the discovery and development of new therapeutics, underscoring the enduring importance of this classic transformation.[2][17]

References

-

Wikipedia. Azobisisobutyronitrile. [Link]

-